5-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
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Description
5-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a useful research compound. Its molecular formula is C16H17ClN4S and its molecular weight is 332.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.0862454 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with an imidazole ring have been found to interact with a variety of targets, including enzymes and receptors involved in various biological processes . For instance, some imidazole derivatives have been shown to interact with extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), which are involved in cell proliferation and differentiation .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to changes in cellular processes. For example, they can inhibit or activate enzymes, bind to receptors to modulate their activity, or interfere with the synthesis of essential biomolecules .
Biochemical Pathways
These could include pathways related to cell proliferation, inflammation, and infection, among others .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could influence their absorption and distribution .
Result of Action
Based on the known activities of imidazole derivatives, potential effects could include modulation of enzyme activity, alteration of receptor signaling, and interference with essential cellular processes .
Properties
IUPAC Name |
5-chloro-4-methyl-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4S/c1-10-13(17)3-4-14-15(10)19-16(22-14)21-8-12(9-21)7-20-6-5-18-11(20)2/h3-6,12H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGBBRORHNJUSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CC(C3)CN4C=CN=C4C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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